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molecular formula C10H7ClN2O B3037820 6-(3-chlorophenyl)pyridazin-3(2H)-one CAS No. 62902-66-3

6-(3-chlorophenyl)pyridazin-3(2H)-one

Cat. No. B3037820
M. Wt: 206.63 g/mol
InChI Key: YRWWFLYKKZTALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07511038B2

Procedure details

A stirred mixture of glyoxylic acid (4.0 g, 0.054 moles) and 3-chloroacetophenone (25.06 g, 0.162 moles) was heated at 105° C. for 2 hours, then allowed to cool to 40° C. and water (60 ml) was added followed by conc. aq. NH4OH to pH 8. The mixture was extracted with methylene chloride (3×25 ml) to recover the 3-chloroacetophenone. The ammoniacal solution was stirred with hydrazine monohydrate (2.70 g, 0.054 moles) and heated under reflux for 8 hours. The resultant solid was collected by filtration and washed with water to yield the title compound (49%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
25.06 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
49%

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=O)[CH:2]=O.[CH3:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[CH:10]=1)=O.[NH4+:16].[OH-].O.[NH2:19]N>O>[Cl:15][C:11]1[CH:10]=[C:9]([C:7]2[CH:6]=[CH:2][C:1](=[O:5])[NH:16][N:19]=2)[CH:14]=[CH:13][CH:12]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
25.06 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
2.7 g
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 40° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride (3×25 ml)
CUSTOM
Type
CUSTOM
Details
to recover the 3-chloroacetophenone
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C=1C=CC(NN1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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